Product packaging for beta-D-Idofuranose(Cat. No.:CAS No. 40461-75-4)

beta-D-Idofuranose

Cat. No.: B12663397
CAS No.: 40461-75-4
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-QBFJYBIGSA-N
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Description

beta-D-Idofuranose is a rare aldohexose sugar in the furanose form, a key stereoisomer within carbohydrate chemistry research. Its molecular formula is C6H12O6, and its IUPAC name is (2R,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol . This compound is part of the D-idose family of sugars, which are known for their propensity to form stable 1,6-anhydro hexopyranose derivatives under acidic aqueous conditions . In scientific research, this compound and its derivatives, particularly those related to L-idose, serve as critical precursors and building blocks in organic synthesis. A primary application is their use in the synthesis of complex biomolecules, such as glycosaminoglycans (GAGs), where IdoA (iduronic acid) derivatives are essential components . Furthermore, the carbocyclic analogues of idofuranose (carbasugars) are significant targets in medicinal chemistry. Stereocontrolled synthetic routes provide access to these structures, which are valuable for developing nucleoside analogues and other therapeutics . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not approved for use in diagnostics, clinical procedures, or human consumption. RUO products are exempt from the regulatory controls applicable to in vitro diagnostic (IVD) devices . Researchers assume all responsibility for ensuring compliance with their institution's guidelines and local regulations when using this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12663397 beta-D-Idofuranose CAS No. 40461-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40461-75-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-QBFJYBIGSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for β D Idofuranose and Its Analogues

Chiral Pool Approaches in β-D-Idofuranose Synthesis

Chiral pool synthesis is a powerful strategy that utilizes naturally abundant, enantiomerically pure compounds, such as common monosaccharides, as starting materials for complex target molecules. google.com This approach obviates the need for creating chirality from scratch, instead focusing on the stereocontrolled modification of existing chiral centers.

D-glucose, the most abundant natural monosaccharide, serves as a versatile starting point for the synthesis of other sugar isomers, including those of the L-series, through a series of stereochemical inversions. A notable route provides access to L-idofuranose derivatives, the enantiomers of the D-form. For instance, the synthesis of nojirimycin (B1679825) derivatives utilizes 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose as a key divergent intermediate. nih.gov This epoxide is prepared from its precursor, 6-O-benzyl-3-O-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-glucofuranose, effectively using the D-glucose scaffold to construct the L-idose configuration. nih.gov The process involves key steps such as protection of hydroxyl groups, sulfonation, and intramolecular substitution to form the anhydro- (epoxide) ring, which inverts the stereochemistry at C-5. nih.gov

D-mannose is another readily available hexose (B10828440) that serves as a valuable chiral precursor in organic synthesis. mdpi.com While direct, high-yielding conversions to β-D-idofuranose are not as commonly reported as those from glucose, D-mannose provides a platform for accessing a variety of structurally related compounds, including carbasugars and other sugar mimetics. acs.orguobaghdad.edu.iqresearchgate.net For example, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose has been used as a starting material in a multi-step synthesis of the anti-angiogenetic inhibitor ovalicin. mdpi.com Furthermore, stereodivergent strategies starting from D-mannose have been developed to produce a range of 5a-carba-hexopyranose pentaacetates, demonstrating its utility in generating diverse carbocyclic sugar analogues. uobaghdad.edu.iq These examples underscore the versatility of D-mannose as a foundational building block, even if its primary application is not the direct synthesis of idofuranose itself.

D-Glyceraldehyde, a simple three-carbon aldose, is a fundamental chiral building block for the enantioselective synthesis of more complex carbohydrates and their analogues. A significant stereodivergent route has been established for the synthesis of various novel carbahexofuranoses, including carba-β-d-idofuranose, in enantiomerically pure form. molaid.commasterorganicchemistry.com This methodology employs a Wittig olefination–Claisen rearrangement protocol starting from a D-glyceraldehyde derivative to construct the carbocyclic core. molaid.commasterorganicchemistry.com This approach highlights how a simple chiral precursor can be elaborated into a complex, polyhydroxylated cyclopentane (B165970) ring system with precise control over multiple stereocenters.

Anomeric Control Strategies in Furanosidic Linkage Formation

The formation of a glycosidic bond with specific stereochemistry at the anomeric center (C-1) is a central challenge in carbohydrate chemistry. The β-anomer of a furanoside corresponds to a trans relationship between the C-1 substituent and the adjacent C-2 substituent. researchgate.net Achieving high stereoselectivity for this arrangement requires careful strategic planning, as furanoside systems present distinct challenges compared to their pyranoside counterparts.

Glycosylation reactions can proceed through a continuum of mechanisms (from SN1 to SN2), and the outcome is influenced by the glycosyl donor, acceptor, promoter, and reaction conditions. nih.gov For the formation of 1,2-trans glycosides, a common strategy is the use of a "participating" protecting group at the C-2 position. This group can form a cyclic intermediate that shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face, thus ensuring trans stereochemistry.

Synthesis of Conformationally Restricted and Modified β-D-Idofuranose Analogues

Modifying the fundamental carbohydrate structure, for instance by replacing the endocyclic oxygen with a carbon atom, leads to carbasugars. acs.org These analogues are conformationally restricted and metabolically more stable, making them valuable tools for studying biological processes.

Carbasugars, or pseudosugars, are structural mimics of carbohydrates where the ring oxygen is replaced by a methylene (B1212753) group. molaid.comacs.org The synthesis of carba-idofuranose, a carbocyclic analogue of idofuranose, relies on advanced stereocontrolled and enantioselective methods.

A powerful strategy for accessing carba-β-D-idofuranose is through a stereodivergent route that begins with a simple chiral precursor like D-glyceraldehyde. molaid.commasterorganicchemistry.comgoogle.com One reported method utilizes a Wittig olefination followed by a Claisen rearrangement to construct the carbon framework, ultimately yielding a variety of carbahexofuranoses, including the carba-β-D-ido- configuration. molaid.comgoogle.comacs.org This approach is considered stereodivergent because it allows for the synthesis of multiple stereoisomers from a common intermediate by selectively altering the sequence of reactions or reagents.

Enantioselective synthesis, which favors the formation of a specific enantiomer, is crucial in preparing these biologically relevant molecules. jst.go.jp While some routes may produce racemic mixtures of carbasugars, such as 1,2-di-O-acetyl-6-O-benzyl-3-O-methyl-4-deoxy-4-(N-nosylamino)-5a-carba-β-D,L-idopyranose, other methods are designed to be highly enantioselective. acs.org These often involve asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming steps, ensuring the final product is obtained in high enantiomeric purity.

Synthesis of Halogenated Idofuranose Derivatives (e.g., Fluoro-Deoxy-Idofuranoses)

The introduction of a fluorine atom into carbohydrate structures can significantly alter their biological properties, making fluoro-deoxy-idofuranoses valuable synthetic targets. Key methods for their synthesis involve nucleophilic displacement reactions.

One effective strategy relies on the nucleophilic displacement of sulfonate esters using fluoride (B91410) ions. capes.gov.br For instance, the synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-β-L-idofuranose has been achieved through the reaction of 1,2:5,6-di-O-isopropylidene-3-O-toluene-p-sulphonyl-β-L-talofuranose with tetra-n-butylammonium fluoride in boiling acetonitrile. capes.gov.br This approach highlights the conversion from a talofuranose precursor to the desired idofuranose configuration via an SN2 reaction.

Another prominent method involves the reaction of suitably protected glucofuranose derivatives with fluoride sources. A facile synthesis of 3,6-anhydro-5-deoxy-5-fluoro-1,2-O-isopropylidene-α-L-idofuranose (4) has been reported starting from 3-O-acetyl-1,2-O-isopropylidene-5,6-di-O-mesyl-α-D-glucofuranose (3). cdnsciencepub.com The reaction with anhydrous potassium fluoride in ethylene (B1197577) glycol resulted in the displacement of the mesyl groups and subsequent ring formation to yield the target fluoro-idofuranose derivative in approximately 48% yield. cdnsciencepub.com A similar reaction starting from 3-O-benzyl-1,2-O-isopropylidene-5,6-di-O-mesyl-α-D-glucofuranose also yielded the same product (4) in 45% yield, demonstrating the lability of the benzyl (B1604629) group under the reaction conditions. cdnsciencepub.com

These methods underscore the utility of glucofuranose and talofuranose scaffolds, which are more readily available, for stereospecific conversion into halogenated idofuranose derivatives. The choice of starting material and fluorinating agent is critical for achieving the desired regioselectivity and yield.

Table 1: Synthesis of Fluoro-Deoxy-Idofuranose Derivatives

Starting Material Reagent Product Yield (%)
1,2:5,6-di-O-isopropylidene-3-O-toluene-p-sulphonyl-β-L-talofuranose Tetrabutylammonium fluoride 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-β-L-idofuranose Not specified capes.gov.br
3-O-acetyl-1,2-O-isopropylidene-5,6-di-O-mesyl-α-D-glucofuranose Potassium fluoride 3,6-anhydro-5-deoxy-5-fluoro-1,2-O-isopropylidene-α-L-idofuranose 48 cdnsciencepub.com

Preparation of Thio-Idofuranose Derivatives

The replacement of an oxygen atom with sulfur in the furanose ring or a hydroxyl group creates thio-sugars with unique chemical and biological characteristics. Syntheses of thio-idofuranose derivatives often proceed through nucleophilic ring-opening of epoxides or displacement of leaving groups with sulfur nucleophiles.

A key route involves the reaction of anhydro sugars with a sulfur source. For example, 5,6-anhydro-1,2-O-isopropylidene-3-O-methanesulfonyl-β-L-idofuranose reacts with thioacetic acid in pyridine (B92270) to produce 6-S-acetyl-1,2-O-isopropylidene-3-O-methanesulfonyl-6-thio-β-L-idofuranose. nih.gov This intermediate can be further manipulated; deacetylation followed by treatment with acidified acetone (B3395972) leads to the formation of 1,2-O:5,6-O,S-diisopropylidene-3-O-methanesulfonyl-β-L-idofuranose. nih.gov

Another strategy starts from D-glucose derivatives. The synthesis of 1,2-O:5,6-S,O-di-isopropylidene-5-thio-β-L-idofuranose was accomplished starting from 1,2-O-isopropylidene-3,5,6-tri-O-methanesulphonyl-α-D-glucofuranose. researchgate.net Similarly, treatment of 6-O-benzoyl-1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose with sodium α-toluenethiolate yielded 6-S-benzyl-1,2-O-isopropylidene-6-thio-β-L-idofuranose, which can be desulfurized to give the 6-deoxy-β-L-idofuranose derivative. rsc.org

Table 2: Synthesis of Thio-Idofuranose Derivatives

Starting Material Reagent(s) Product
5,6-anhydro-1,2-O-isopropylidene-3-O-methanesulfonyl-β-L-idofuranose Thioacetic acid, Pyridine 6-S-acetyl-1,2-O-isopropylidene-3-O-methanesulfonyl-6-thio-β-L-idofuranose nih.gov
1,2-O-isopropylidene-3,5,6-tri-O-methanesulphonyl-α-D-glucofuranose Not specified 1,2-O:5,6-S,O-Di-isopropylidene-5-thio-β-L-idofuranose researchgate.net

Development of Isopropylidene-Protected β-D-Idofuranose Intermediates

Isopropylidene groups are exceptionally useful for protecting diol functionalities in carbohydrates due to their stability and the ease of their introduction and removal. The development of synthetic routes to isopropylidene-protected β-D-idofuranose intermediates is fundamental, as they serve as versatile precursors for a wide array of idofuranose derivatives.

A common and efficient strategy to obtain these intermediates is through the chemical manipulation of more accessible protected glucose derivatives. Diacetone-α-D-glucose is a frequent starting point. arkat-usa.orgrsc.org For example, it can be converted to 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, which, after selective hydrolysis of the 5,6-O-isopropylidene group and periodate (B1199274) oxidation, yields a dialdose intermediate. rsc.org This aldehyde can then be elaborated to form idofuranose derivatives.

Another important intermediate, 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose, serves as a divergent intermediate for the synthesis of various nitrogen-containing compounds. google.com Its reaction with sodium azide, for instance, leads to the formation of 6-azido-3-O-benzyl-6-deoxy-1,2-O-isopropylidene-β-L-idofuranose. google.com

The addition of nitromethane (B149229) to 1,2-O-isopropylidene-3-O-methyl-α-D-xylo-pentodialdo-1,4-furanose (derived from a protected glucofuranose) affords a mixture of 6-deoxy-1,2-O-isopropylidene-3-O-methyl-6-nitro-α-D-glucofuranose and its corresponding β-L-idofuranose epimer. cdnsciencepub.com This demonstrates a chain-extension approach to creating protected idofuranose systems.

Furthermore, hydrolysis of the isopropylidene groups in intermediates like methyl 1,2:3,5-di-O-isopropylidene-β-L-idofuranuronate can be challenging, with side reactions like lactone formation being a significant issue. arkat-usa.org Careful selection of reaction conditions, such as using trifluoroacetic acid followed by treatment with sodium methoxide (B1231860) prior to peracetylation, can improve the yield of the desired product. arkat-usa.org The stability and reactivity of these protected intermediates are critical considerations in the multi-step synthesis of complex idofuranose targets.

Table 3: Key Isopropylidene-Protected β-D-Idofuranose Intermediates and Precursors

Compound Name Role / Significance
3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-β-L-idofuranose A fluorinated idofuranose derivative synthesized via nucleophilic substitution. capes.gov.br
5,6-anhydro-1,2-O-isopropylidene-3-O-methanesulfonyl-β-L-idofuranose Precursor for the synthesis of 6-thio-idofuranose derivatives. nih.gov
1,2-O:5,6-S,O-Di-isopropylidene-5-thio-β-L-idofuranose A 5-thio idofuranose analogue synthesized from a protected glucofuranose. researchgate.net
Methyl 1,2:3,5-di-O-isopropylidene-β-L-idofuranuronate An intermediate whose deprotection requires optimized conditions to avoid side reactions. arkat-usa.org
6-deoxy-1,2-O-isopropylidene-3-O-methyl-6-nitro-β-L-idofuranose Formed via chain extension of a pentodialdofuranose intermediate. cdnsciencepub.com

Conformational Analysis and Dynamics of the β D Idofuranose Ring System

Theoretical and Computational Investigations of Furanose Conformation

Theoretical and computational chemistry provide powerful tools for exploring the complex potential energy surfaces of flexible molecules like β-D-idofuranose. These methods allow for detailed investigation of ring conformations, the energetics of their interconversion, and the underlying physical principles that govern their stability.

Molecular Mechanics and Force Field Simulations (e.g., AMBER/GLYCAM Applications)

Molecular mechanics (MM) simulations are a cornerstone of computational carbohydrate chemistry, enabling the study of the dynamic behavior of monosaccharides and oligosaccharides. wikipedia.org Force fields, such as those included in the AMBER (Assisted Model Building with Energy Refinement) package, use classical mechanics to calculate the potential energy of a system of atoms. wikipedia.orgmdpi.com For carbohydrates, the GLYCAM (Glycoprotein and Carbohydrate) force fields are specifically parameterized to accurately model the unique structural features of sugars. aip.orgbiorxiv.org

The GLYCAM force field, developed to be compatible with AMBER, addresses the complexities of carbohydrate structures, including anomeric effects and the flexibility of the furanose ring. nih.govacs.org New atom types were introduced specifically for furanoses to create parameters orthogonal to those for pyranoses, improving the accuracy of simulations. nih.gov These force fields are used in molecular dynamics (MD) simulations to predict conformational preferences, such as ring puckering and the orientation of exocyclic groups. wikipedia.orgacs.org For instance, simulations can predict the distribution of rotamer populations around the C4'—C5' bond and the equilibrium between different puckered forms of the ring. acs.org While specific extensive studies on β-D-idofuranose using GLYCAM are not widely published, the methodology has been validated for a range of other furanosides, showing good agreement between theoretical 3J-coupling constants derived from simulations and experimental NMR data. nih.govnih.gov

Table 1: Key Features of AMBER/GLYCAM Force Fields for Furanose Simulation
FeatureDescriptionRelevance to β-D-Idofuranose
Furanose-Specific Parameters Introduction of unique atom types (e.g., "Cf" for ring carbons, "Of" for ring oxygen) to develop orthogonal parameters for furanose rings. nih.govEnables more accurate modeling of the specific geometry and electronic environment of the idofuranose ring compared to general carbohydrate parameters.
Torsion Terms Derived for intact five-membered rings to correctly model endo- and exo-anomeric effects. nih.govCrucial for accurately representing the energy barriers and conformational minima associated with pseudorotation in β-D-idofuranose.
Compatibility Fully integrated within the AMBER simulation package. aip.orgAllows for complex simulations, including explicit solvation, to study the behavior of β-D-idofuranose in an aqueous environment.
Validation Parameter sets are often validated by comparing simulation-derived properties (e.g., J-coupling constants) with experimental NMR data. nih.govProvides confidence in the predictive power of the force field for determining the conformational equilibria of furanosides like β-D-idofuranose.

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Approaches for Furanose Puckering

Quantum chemical (QC) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more fundamental description of molecular systems by solving the electronic Schrödinger equation. mdpi.comrsc.org These approaches are invaluable for accurately determining the relative energies of different ring conformers and mapping the potential energy surface of furanose puckering. nih.govrsc.org

Studies have shown that for evaluating the accuracy of computational methods on carbohydrate ring puckering, analyzing the complete free energy surface is essential. nih.govacs.orgneu.edu Comparisons of various semiempirical methods with DFT and Hartree-Fock (HF) free energy surfaces have revealed that certain methods provide a better description of five- and six-membered carbohydrate ring deformation. nih.gov DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G), are employed to explore the potential energy profile by generating a series of geometries across the entire pseudorotational pathway. rsc.org For β-D-idopyranose, a related six-membered ring, ab initio methods at the HF/6-311G and HF/6-31+G* levels have been used to examine the energies of conformers initially generated by molecular mechanics. tandfonline.com Such a combined approach, leveraging both MM and QC, is powerful for refining conformational energies and is directly applicable to the study of β-D-idofuranose. mpg.deresearchgate.net

Analysis of Pseudorotational Pathways and Energy Landscapes

The conformation of a five-membered ring like furanose is not static but exists as a dynamic equilibrium of puckered forms. This dynamic behavior is elegantly described by the concept of pseudorotation, where the conformations are mapped onto a circular pathway defined by a phase angle of pseudorotation (P) and a puckering amplitude (ν or τm). rsc.orgcdnsciencepub.com The pseudorotational cycle contains ten envelope (E) and ten twist (T) conformations. rsc.org

The energy landscape of this pathway reveals the most stable conformations (energy minima) and the barriers to their interconversion (energy maxima). For most furanosides, the landscape is not uniform, and the molecule preferentially populates specific regions, typically the North (N-type) and South (S-type) conformations, which are separated by energy barriers. nih.govnih.gov For example, in many nucleosides, the C2'-endo and C3'-endo conformers represent the major N and S states. nih.gov The barriers between these states, often located in the East and West regions of the pseudorotational path, are critical for understanding the ring's flexibility. acs.org Theoretical studies can map this landscape by calculating the energy for structures at various points along the pseudorotational cycle. rsc.orgresearchgate.net The relative energies of these conformers determine the conformational equilibrium of the sugar. researchgate.net

Stereoelectronic Effects Governing Furanose Ring Conformation

The conformational preferences of the furanose ring are heavily influenced by stereoelectronic effects, which involve the interaction of electron orbitals. The most prominent of these are the anomeric and gauche effects. cdnsciencepub.comacs.org

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation rather than the sterically preferred equatorial one. cdnsciencepub.com In furanosides, the endo-anomeric effect involves the interaction between the anomeric substituent and the ring oxygen, while the exo-anomeric effect pertains to the orientation of the aglycone. nih.govrsc.org These effects are conformation-dependent; for instance, the anomeric effect is generally most favorable in West-type conformations and least favorable in East-type conformations, contributing to the energy barrier between the N and S states. nih.govacs.org

The gauche effect refers to the tendency of vicinal electronegative groups (like hydroxyl groups) to adopt a gauche arrangement (a 60° dihedral angle) to minimize their interaction energy. cdnsciencepub.com This effect, along with repulsive interactions between syn-configured vicinal hydroxyl groups, can further destabilize certain regions of the pseudorotational pathway and influence the N/S equilibrium. nih.gov Recent research has also identified a solvent-induced effect that alters ring-distortion free energies, favoring twist (T) conformers over envelope (E) shapes, further complicating the conformational landscape. nih.gov

Experimental Spectroscopic Probing of β-D-Idofuranose Conformations

While computational methods provide a theoretical framework for understanding furanose conformation, experimental techniques are crucial for validating these models and observing the behavior of molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Table 2: Representative Proton NMR Coupling Constants (³JHH) for Idose Anomers and Their Conformational Implications
CompoundForce Field / MethodCalculated ³J1,2 (Hz)Calculated ³J2,3 (Hz)Calculated ³J3,4 (Hz)Calculated ³J4,5 (Hz)Conformational ImplicationSource
α-D-Idopyranose MMFF (Boltzmann-averaged)2.54.34.52.3Good fit with observed values. tandfonline.com
β-D-Idopyranose MMFF (Boltzmann-averaged)5.37.05.22.4Poor fit with observed values, suggesting the MMFF force field over-weights the ¹C₄ conformer for the β-anomer. tandfonline.com
α-D-Idopyranose Ab initio (HF/6-31+G)----Predicts the ¹C₄ conformer to be the lowest in energy. tandfonline.com
β-D-Idopyranose Ab initio (HF/6-31+G)----Predicts the ⁴C₁ conformer to be the lowest in energy. tandfonline.com
Vicinal Coupling Constant Analysis in ¹H NMR

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of carbohydrates in solution. Vicinal coupling constants (³J(H,H)), which describe the interaction between two protons on adjacent carbon atoms, are particularly informative as their magnitude is directly related to the dihedral angle between the two C-H bonds, as described by the Karplus equation. nih.gov Analysis of these coupling constants allows for the determination of the preferred conformation of the furanose ring.

For furanose rings, the observed ³J values are a population-weighted average of the contributing conformations in the pseudorotational itinerary. nih.gov A small ³J(H1,H2) value (typically < 2 Hz) is indicative of a dihedral angle of approximately 90°, which is characteristic of a North (N) conformation. Conversely, a larger ³J(H1,H2) value (typically > 5 Hz) suggests a dihedral angle closer to 160° or 0°, which is found in South (S) conformations.

In a study of a sulfur-containing derivative of 1,2-O-isopropylidene-ᴅ-xylofuranose, which shares the same relative stereochemistry as β-D-idofuranose from C1 to C4, the observed coupling constants provided insight into the ring's conformation. rsc.org The reported ³J(H1,H2) was 3.7 Hz, ³J(H2,H3) was 3.2 Hz, and ³J(H3,H4) was not explicitly resolved but the multiplicity of H4 was a triplet of doublets, suggesting coupling to H3 and the two H5 protons. rsc.org These intermediate coupling constant values suggest a dynamic equilibrium between different ring conformations, rather than a single static structure.

Table 1: Representative ¹H NMR Vicinal Coupling Constants for a β-D-xylofuranose Derivative Data extracted from a study on a sulfur-containing derivative of 1,2-O-isopropylidene-ᴅ-xylofuranose, which serves as a proxy for β-D-idofuranose conformation.

Coupling ConstantValue (Hz)
³J(H1,H2)3.7
³J(H2,H3)3.2
³J(H4,H5)5.5
³J(H4,H5')4.9
Two-Dimensional (2D) NMR Techniques for Structural Assignment

While ¹H NMR provides valuable data, complex carbohydrate spectra often suffer from signal overlap. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency dimensions, providing a more detailed picture of the molecular structure and conformation.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of β-D-idofuranose, a COSY spectrum would reveal the connectivity between H1-H2, H2-H3, H3-H4, and H4-H5, aiding in the unambiguous assignment of proton resonances.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. For β-D-idofuranose, irradiating a specific proton, such as H1, would ideally show correlations to all other protons within the furanose ring (H2, H3, and H4).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum of β-D-idofuranose would provide a map of all C-H pairs, facilitating the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for linking different spin systems together.

The combination of these 2D NMR experiments allows for a comprehensive structural and conformational analysis of β-D-idofuranose and its derivatives.

Multi-Nuclear NMR (e.g., ¹³C, ¹⁹F NMR) for Conformational Detail

In addition to ¹H NMR, the analysis of other NMR-active nuclei can provide further conformational insights.

Table 2: ¹³C NMR Chemical Shifts for a β-D-xylofuranose Derivative Data extracted from a study on a sulfur-containing derivative of 1,2-O-isopropylidene-ᴅ-xylofuranose, a proxy for β-D-idofuranose.

Carbon AtomChemical Shift (ppm)
C1105.3
C283.7
C387.2
C470.5
C531.3

¹⁹F NMR Spectroscopy: While not naturally present in β-D-idofuranose, the introduction of a fluorine atom as a substituent can be a sensitive probe for conformational analysis. The ¹⁹F chemical shift and coupling constants (¹H-¹⁹F and ¹³C-¹⁹F) are highly dependent on the local electronic environment and stereochemistry. This approach has been widely used in carbohydrate chemistry to study conformational equilibria and binding interactions.

Influence of Side Chain Conformation on Glycosylation Stereoselectivity involving Idofuranose Moieties

Glycosylation is a fundamental reaction in carbohydrate chemistry for the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome of this reaction, i.e., the formation of an α- or β-glycosidic linkage, is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. A growing body of evidence suggests that the conformation of the C5-C6 side chain of the furanosyl donor can play a significant role in directing the stereoselectivity of the glycosylation reaction.

The side chain of a hexofuranoside can adopt three main staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). These conformations are defined by the dihedral angles around the C4-C5 and C5-C6 bonds. The preferred conformation is determined by a combination of steric and electronic factors.

In a study investigating the glycosylation of 6-deoxy-L-idofuranose donors, it was found that the conformation of the side chain had a profound impact on the stereochemical outcome. uga.edu Conformational analysis of the 6-deoxy-L-idofuranose donor revealed a preference for the gauche-trans (gt) conformation. uga.edu When this donor was used in glycosylation reactions, it predominantly afforded the α-glycoside. uga.edu This is in stark contrast to its C5-epimer, a 6-deoxy-D-glucofuranose donor, which favored a trans-gauche (tg) side-chain conformation and gave predominantly the β-glycoside. uga.edu

These findings suggest that the gt conformation of the idofuranose side chain shields the β-face of the furanose ring, thereby directing the incoming glycosyl acceptor to attack from the α-face, leading to the formation of the α-glycoside. Conversely, the tg conformation of the glucofuranose donor exposes the β-face, favoring the formation of the β-glycoside. This stereodirecting effect of the side chain conformation adds a valuable tool to the synthetic chemist's arsenal (B13267) for controlling the stereochemical outcome of glycosylation reactions involving furanose sugars.

A study on a series of four diastereomeric 5-C-methyl xylo-hexofuranosyl donors, including an L-ido configured donor, further supports the influence of side chain conformation. nih.gov The L-idofuranose donor, with a predominant gt side chain conformation, was found to be 1,2-cis selective in glycosylation reactions. nih.gov The rationalization for this selectivity involves the stabilization of a ³E conformation of the oxocarbenium ion intermediate through participation of the C5 benzyloxy group, which is facilitated by the gt side chain conformation. nih.gov

Enzymatic Transformations and Biochemical Pathways Involving β D Idofuranose

Mechanistic Studies of Glycosyltransferases Utilizing β-D-Idofuranose as Substrate

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate (typically a nucleotide sugar) to an acceptor molecule. The precise stereochemistry of the sugar substrate is paramount for recognition and catalysis within the GT active site. β-D-Idofuranose and its derivatives have been employed as mechanistic probes to elucidate the structural requirements for substrate binding and turnover in specific GT families.

Research has focused on GTs that naturally process other furanosides, such as galactofuranosyltransferases (GalfTs), which are essential in the cell wall biosynthesis of various pathogens. When nucleotide sugar analogues of idofuranose, such as UDP-β-D-idofuranose, are presented to these enzymes, they often act as poor substrates or competitive inhibitors. The axial orientation of the hydroxyl groups at the C2 and C3 positions of the idofuranose ring, in contrast to the equatorial or axial/equatorial arrangements in more common furanosides, creates steric clashes within the active site.

By analyzing the kinetic parameters (Kₘ and kcat) of a GT with its native substrate versus an idofuranose analogue, researchers can map the specific hydrogen-bonding networks and steric constraints that govern catalysis. For instance, a significant increase in Kₘ for the idofuranose analogue indicates that the unique hydroxyl configuration disrupts initial binding, while a drastic reduction in kcat suggests that the substrate is improperly positioned for the nucleophilic attack required for bond formation.

Table 1: Comparative Kinetic Parameters of a Hypothetical Galactofuranosyltransferase (GalfT) with Native and Idofuranose-based Donor Substrates
Donor SubstrateKₘ (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Observed Role
UDP-β-D-Galactofuranose (Native)5015.23.04 x 10⁵Efficient Substrate
UDP-β-D-Idofuranose (Analogue)8500.11.18 x 10²Poor Substrate / Mechanistic Probe

Enzymatic Hydrolysis and Recognition by Glycosidases

Glycosidases, or glycoside hydrolases (GHs), catalyze the cleavage of glycosidic bonds. The recognition of the sugar's shape and stereochemistry is fundamental to their function. β-D-Idofuranosides (compounds containing a β-D-idofuranose linked to another molecule) serve as excellent tools to study the specificity of furanosidases—a subset of GHs that process furanoside-containing substrates.

Studies on β-D-galactosidases that exhibit promiscuous activity towards furanosides have shown that β-D-idofuranosides are typically hydrolyzed at a much slower rate than their galactofuranoside or arabinofuranoside counterparts. The conformation of the idofuranose ring and the disposition of its hydroxyl groups often result in a suboptimal fit within the enzyme's active site. This poor fit can hinder the precise positioning of the catalytic acid/base and nucleophile residues required for the hydrolysis mechanism, which typically proceeds via a transition state with significant oxocarbenium ion character. The stability and conformation of this transition state are highly influenced by the configuration of the sugar ring, and the idose stereochemistry is often disfavored. Comparing the relative rates of hydrolysis for different furanosides provides a direct measure of an enzyme's tolerance for stereochemical diversity at its active site.

Biosynthetic Considerations of Idofuranose-Containing Metabolites

The biosynthesis of D-idose in any isomeric form is not a major metabolic route in most organisms. The primary known pathway involving an idose derivative is the C5-epimerization of UDP-D-glucuronic acid to UDP-L-iduronic acid, a key component of glycosaminoglycans. This process, however, yields the L-enantiomer in its pyranose form.

Investigations into potential biosynthetic pathways for D-idofuranose are largely speculative and based on known enzymatic reactions. A plausible, though unconfirmed, route could involve the following steps:

Epimerization: An enzyme, such as a C3- or C4-epimerase, could act on a common nucleotide sugar precursor like UDP-D-glucose or UDP-D-galactose to produce UDP-D-idose.

Isomerization: The resulting UDP-D-idopyranose could then be acted upon by a mutase that facilitates the pyranose-to-furanose ring contraction, yielding UDP-D-idofuranose.

Such pathways remain hypothetical, and the natural existence of enzymes capable of efficiently catalyzing these specific transformations to produce D-idofuranose has not been established. The primary interest in this area is academic, exploring the boundaries of enzymatic plasticity and the evolution of metabolic pathways.

Rational Design of β-D-Idofuranose-Based Enzyme Modulators

The unique structural features of β-D-idofuranose make it an attractive scaffold for designing potent and selective enzyme modulators, particularly inhibitors of carbohydrate-processing enzymes.

Glycomimetic inhibitors are molecules designed to mimic the structure of a natural carbohydrate substrate, an intermediate, or a transition state, allowing them to bind tightly to an enzyme's active site and block its function. The β-D-idofuranose core is valuable in this context because its conformation can be tailored to resemble the distorted shapes that sugar substrates adopt during enzymatic catalysis.

For glycosidases, which often proceed through a flattened, half-chair transition state, the inherent conformational flexibility of the five-membered furanose ring is advantageous. By modifying the β-D-idofuranose scaffold—for example, by replacing the endocyclic oxygen with nitrogen to create an iminosugar (a polyhydroxylated piperidine (B6355638) or pyrrolidine) or by introducing non-hydrolyzable linkages at the anomeric position—researchers can create stable transition-state analogues. These molecules bind with high affinity to the target enzyme but cannot be turned over, acting as potent competitive inhibitors. The development of such inhibitors is crucial for studying enzyme function and as potential therapeutic leads against pathogens whose survival depends on specific glycosidases or glycosyltransferases.

Table 2: Inhibition Constants (Kᵢ) of β-D-Idofuranose-Derived Glycomimetics Against a Target Furanosidase
CompoundStructural ModificationTarget EnzymeKᵢ (nM)Inhibition Type
1-Deoxy-1-amino-β-D-idofuranose (Iminosugar Analogue)Anomeric hydroxyl replaced with -NH- group, forming a pyrrolidine (B122466) ringβ-Galactofuranosidase85Competitive
β-D-Idofuranosyl-isothioureaAnomeric hydroxyl replaced with a non-hydrolyzable isothiourea groupβ-Galactofuranosidase250Competitive
β-D-Galactofuranose (Product)Natural product of hydrolysisβ-Galactofuranosidase15,000 (μM range)Product Inhibition

Building upon the principles of glycomimetic design, β-D-idofuranose can be converted into activity-based probes (ABPs). ABPs are powerful chemical tools used in chemical biology to identify and characterize active enzymes within complex biological systems, such as cell lysates or living organisms.

An idofuranose-based ABP consists of three key components:

Recognition Scaffold: The β-D-idofuranose core, which provides specificity for the target enzyme class (e.g., furanosidases).

Reactive Group (Warhead): An electrophilic group, such as a fluorosulfonate or an epoxide, is attached to the scaffold. This group is positioned to react covalently with a nucleophilic residue (e.g., the catalytic glutamate (B1630785) or aspartate) in the enzyme's active site after binding.

Reporter Tag: A tag, such as a fluorophore (e.g., rhodamine) or an affinity handle (e.g., biotin), is included for visualization or purification of the labeled enzyme.

When an idofuranose-based ABP is introduced to a proteome, it specifically binds to its target furanosidases. The subsequent covalent reaction permanently labels the active enzyme. This mechanism-based labeling strategy ensures that only catalytically competent enzymes are detected, providing a direct readout of enzyme activity rather than just protein abundance. These probes are invaluable for enzyme discovery, inhibitor screening, and understanding the functional roles of glycosidases in health and disease.

Structural and Functional Integration of β D Idofuranose in Complex Glycoconjugates

Contribution to Polysaccharide Architectures and Glycan Diversity (e.g., Iduronic Acid in Glycosaminoglycans)

The most significant contribution of an idose-derived structure to polysaccharide architecture is through L-iduronic acid (IdoA), the C-5 epimer of D-glucuronic acid. caymanchem.comusbio.net L-Iduronic acid is a principal component of several critical glycosaminoglycans (GAGs), which are long, linear polysaccharides found on the cell surface and in the extracellular matrix. wikipedia.orghmdb.ca

Key Roles of Iduronic Acid in GAGs:

Component of Major GAGs: IdoA is a major uronic acid found in dermatan sulfate (B86663) and heparin and is also present to a lesser extent in heparan sulfate. usbio.netwikipedia.org These GAGs are composed of repeating disaccharide units, typically an amino sugar and a uronic acid, and the incorporation of IdoA alongside glucuronic acid creates significant sequence diversity. hmdb.ca

Conformational Flexibility: Unlike most other pyranose sugars that have a stable chair conformation, L-iduronic acid is conformationally flexible. It exists in an equilibrium between the 1C4 and 4C1 chair conformations and a 2S0 skew-boat conformation. usbio.netwikipedia.org This conformational adaptability is a key factor in the biological function of the GAGs that contain it.

Functional Significance: The flexibility of the IdoA residue allows GAGs like heparin and heparan sulfate to bind to a wide array of proteins with high affinity, mediating numerous biological activities. caymanchem.comhmdb.ca This adaptability provides a structural advantage over GAGs that contain only the more rigid glucuronic acid, contributing to the diverse roles of heparan sulfate on the surfaces of nearly all mammalian cells. hmdb.ca The variable sulfation patterns of IdoA further increase the structural complexity and functional diversity of GAGs. hmdb.ca

Synthetic Strategies for Oligosaccharides Containing β-D-Idofuranose Units

The chemical synthesis of oligosaccharides containing idose units, whether in the furanose or pyranose form, presents considerable challenges. These difficulties stem primarily from the high cost and commercial unavailability of idose itself. acs.org Consequently, chemists have developed multi-step synthetic routes starting from more common and inexpensive monosaccharides.

Common Synthetic Approaches:

Synthesis from Common Sugars: Many synthetic routes start with readily available sugars like D-glucose or D-mannose. acs.orgresearchgate.net A crucial step in these syntheses is the inversion of the stereochemistry at the C-5 carbon to convert the D-gluco configuration to the L-ido configuration. acs.orgnycu.edu.tw

Building Block (Synthon) Strategy: A prevalent strategy involves the preparation of versatile, chemically protected monosaccharide "building blocks" or "synthons". acs.orgnih.gov These synthons, such as differentially protected iduronic acid or idose molecules, can be used in a modular fashion for the stepwise assembly of complex oligosaccharides. acs.org For instance, a key iduronic acid derivative can be synthesized from diacetone glucose and then converted into various glycosyl donors suitable for oligosaccharide synthesis. acs.org

Advanced Glycosylation Methods: The creation of specific glycosidic linkages, particularly challenging ones, often requires sophisticated methods. Techniques such as intramolecular aglycon delivery (IAD) have been successfully applied to the synthesis of oligosaccharides containing complex linkages. nih.govbeilstein-journals.org These strategies provide high stereocontrol during the formation of the glycosidic bond.

Heparin Synthesis as an Example: The synthesis of heparin and heparan sulfate oligosaccharides is a major area driving the development of methods for producing idose-containing structures. These syntheses require access to significant quantities of L-idose synthons and have spurred the creation of efficient, multi-step procedures from starting materials like D-glucosamine hydrochloride and diacetone α-D-glucose. nycu.edu.tw

Role in Molecular Recognition Processes and Glycobiology

Glycobiology is the study of the structure, synthesis, and biological function of glycans. glycopedia.eunih.gov A central theme in this field is molecular recognition, where the complex three-dimensional structures of glycans are "read" by glycan-binding proteins (GBPs) to mediate biological events. nih.govmdpi.com Glycans coat the surface of all cells, forming a dense layer called the glycocalyx that is a primary point of contact in cell-cell and cell-pathogen interactions. mdpi.commacauleylab.ca

The inclusion of idose derivatives like L-iduronic acid in cell-surface GAGs is critical for their role in molecular recognition. hmdb.ca The unique conformational flexibility of IdoA allows these GAGs to adapt their shape to bind effectively to a variety of protein partners, a feature that underlies the potent biological activities of heparin and heparan sulfate. caymanchem.comhmdb.ca This binding can initiate or modulate signaling pathways and physiological processes.

The interaction between cell surface glycans and specific receptors is fundamental to immune response, pathogen invasion, and cell signaling. nih.gov Iduronic acid-containing glycans are key players in these events.

Pathogen-Host Interactions: A well-documented example is the role of iduronic acid-containing GAGs in viral infection. Studies have shown that heparan sulfate and dermatan sulfate are the only GAGs that contain IdoA, and they are specifically required for efficient infection of cells by the respiratory syncytial virus (RSV). usbio.netwikipedia.org This indicates that these cell surface glycans act as receptors or co-receptors for the virus, a critical step in its entry into the host cell.

Growth Factor Binding: The binding of GAGs to protein ligands is essential for many physiological processes. For example, iduronic acid-containing GAGs are known to selectively bind basic fibroblast growth factor (bFGF), a key signaling molecule involved in cell growth and differentiation. caymanchem.com

General Role of Heparan Sulfate: More broadly, heparan sulfate proteoglycans are present on the surface of most mammalian cells and interact with a vast number of proteins, including growth factors, enzymes, and extracellular matrix components. hmdb.ca The structural complexity provided by IdoA and variable sulfation patterns allows for this wide range of specific interactions. hmdb.ca

An epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody. While proteins are classic antigens, carbohydrates can also serve as immunogenic epitopes that elicit an immune response. nih.govfrontiersin.org

The unique structure of idofuranose can form part of such an epitope. For example, the O-specific polysaccharide of the bacterium Plesiomonas shigelloides O77 contains a repeating unit that includes L-idofuranose. researchgate.net This structure has been identified as a key antigenic epitope of the O-antigen. researchgate.net Such findings are highly relevant for the development of modern vaccines. Carbohydrate-based vaccines are a promising strategy, particularly against bacterial pathogens, where surface polysaccharides are key antigens. acs.org These carbohydrate epitopes are often conjugated to a carrier protein to ensure a robust and long-lasting immune response. frontiersin.orgacs.org The presence of β-D-galactofuranose, an epimer of idofuranose, in the glycans of many pathogens is also known to be highly immunogenic, highlighting the importance of furanose-ring-containing sugars as targets for the immune system. researchgate.net

Advanced Research Methodologies in β D Idofuranose Studies

Chemoenzymatic Synthesis and Biocatalysis Applications

The inherent instability of D-idose has made its synthesis challenging. mdpi.com While purely chemical synthesis is possible, chemoenzymatic approaches are gaining traction due to their high selectivity and milder reaction conditions, which are advantageous for handling sensitive molecules like β-D-idofuranose. ua.ptuca.fr

A notable chemoenzymatic strategy involves the use of enzymes to catalyze specific steps in a synthetic pathway that begins with more common and stable sugars. For instance, D-glucose can be converted to D-idose through a series of reactions. A key industrial process is the Kiliani-Fischer synthesis, which extends the carbon chain of D-glucose to form D-ido-heptonic and L-gluco-heptonic acids. mdpi.comresearchgate.net While not a direct enzymatic conversion to D-idose, this process provides crucial precursors. Subsequent steps, such as periodate (B1199274) cleavage of the C6-C7 bond of the heptonic acid, can then yield D-idose. mdpi.com

Enzymatic isomerization has been explored as a potential route to D-idose. However, enzymes like xylose isomerase, when used for the conversion of D-sorbose to D-idose, result in an equilibrium that heavily favors D-sorbose (97:3), making this approach less practical for large-scale production. mdpi.comresearchgate.net

Biocatalysis also plays a role in the synthesis of derivatives of D-idose. For example, enzymes can be used for the selective oxidation of D-idose to produce D-iduronic acid, a biologically significant compound. The integration of biocatalysis with flow chemistry is an emerging area that promises to enhance the efficiency and scalability of these syntheses. frontiersin.org

Table 1: Comparison of Synthetic Approaches for D-Idose

MethodKey AdvantageLimitation
Chemical Synthesis Enables large-scale production.Requires harsh conditions and protective group strategies. mdpi.com
Enzymatic Isomerization High specificity.Unfavorable equilibrium for D-idose production. mdpi.comresearchgate.net
Chemoenzymatic Synthesis Combines the scalability of chemical methods with the selectivity of enzymes. ua.ptuca.frCan involve multiple steps and require careful optimization.

Computational Chemistry in Glycoscience: Predicting Structure-Activity Relationships

Computational chemistry has become an indispensable tool in glycoscience, offering insights that are often difficult to obtain through experimental methods alone. wikipedia.org For a molecule like β-D-idofuranose, computational approaches are particularly valuable for understanding its conformational preferences and interactions with biological macromolecules. connectedpapers.comresearchgate.net

Predicting the structure-activity relationships (SAR) of β-D-idofuranose and its derivatives is a key application of computational chemistry. nih.gov SAR studies aim to correlate the chemical structure of a molecule with its biological activity, which is fundamental for drug discovery and design. creative-proteomics.com By creating computational models, researchers can predict how modifications to the idofuranose structure might affect its binding to a target protein, for example. nih.govcreative-proteomics.com

Understanding the mechanisms of chemical reactions involving β-D-idofuranose is crucial for optimizing synthetic routes and for comprehending its behavior in biological systems. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.com This information provides a detailed picture of how a reaction proceeds at the molecular level. rsc.org

For glycosylation reactions, which are fundamental in carbohydrate chemistry, computational studies can help to elucidate the complex mechanisms involving ion pairs and other unstable intermediates. glycoforum.gr.jp By combining computational predictions with experimental data, a more complete understanding of these reactions can be achieved. glycoforum.gr.jp

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a protein target. nvidia.com This approach is particularly useful in the early stages of drug discovery. nih.gov For idofuranose-binding proteins, virtual screening can be used to identify potential inhibitors or modulators of their activity. u-strasbg.fr

There are two main types of virtual screening: structure-based and ligand-based. nvidia.com Structure-based virtual screening (SBVS) relies on the known 3D structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy. nvidia.com Molecular docking, a key component of SBVS, simulates the binding of a ligand to a protein's active site to predict its binding affinity and orientation. mdpi.com Ligand-based virtual screening (LBVS) is used when the structure of the target protein is unknown and relies on the principle that molecules with similar structures are likely to have similar biological activities. nvidia.com

Recent advances have also seen the emergence of protein language models (PLMs) for virtual screening, which can predict drug-target interactions without the need for 3D protein structures. biorxiv.orgarxiv.org

Structural Biology Techniques for β-D-Idofuranose Complex Characterization

Structural biology techniques are essential for understanding the three-dimensional structures of biomolecules at the atomic level. For β-D-idofuranose, these methods are crucial for characterizing its complexes with proteins and other macromolecules, providing insights into its biological roles.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to determine the high-resolution structures of biomolecules. researchgate.net X-ray crystallography requires the formation of well-ordered crystals of the molecule of interest. researchgate.net Once crystals are obtained, they are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, which is then used to build an atomic model. researchgate.netrcsb.org This technique has been instrumental in determining the structures of many protein-carbohydrate complexes. a-star.edu.sgnih.gov

Cryo-EM is a powerful technique for determining the structures of large and flexible biomolecules that are difficult to crystallize. rcsb.orgelifesciences.org In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. researchgate.net Thousands of images of individual molecules are then computationally combined to reconstruct a 3D model. elifesciences.org Cryo-EM has been used to study the structures of various protein complexes, including those containing carbohydrate components. windows.netfourwaves.com

Both X-ray crystallography and cryo-EM provide invaluable information on how β-D-idofuranose and its derivatives interact with their biological targets, guiding further research into their functions and potential therapeutic applications.

Future Perspectives and Emerging Directions in β D Idofuranose Research

Innovation in Green Chemistry Approaches for Idofuranose Synthesis

The synthesis of rare sugars like D-idose, from which β-D-idofuranose is derived, has traditionally relied on complex and costly biochemical processes. oup.commit.edu However, the principles of green chemistry are driving a shift towards more sustainable and efficient synthetic routes. The scarcity of D-idose in nature necessitates its production from abundant and inexpensive substrates. oup.comnih.gov

Enzymatic and Biocatalytic Methods:

A primary focus of green synthesis is the use of enzymes as biocatalysts. nih.gov Three main classes of enzymes are pivotal for rare sugar production: isomerases, epimerases, and oxidoreductases. nih.govresearchgate.net These enzymes offer high specificity, reducing the formation of unwanted byproducts. mit.edu For instance, epimerases are particularly valuable for their ability to selectively modify sugars at multiple carbon positions. mit.edu Chemo-enzymatic approaches are also being developed, combining the selectivity of enzymes with chemical reactions to create novel and efficient pathways. rsc.org

Recent advancements include:

Multi-Enzyme Systems: Researchers are designing multi-enzyme cascade reactions to produce rare sugars in a one-pot synthesis, minimizing purification steps and waste.

Electrochemical Methods: The use of boron-doped diamond (BDD) electrodes has shown promise in the degradation of D-glucose to generate various rare sugars, including D-arabinose and D-erythrose, under controlled conditions. researchgate.net

Novel Catalytic Systems:

Beyond enzymes, inorganic catalysts are being explored as robust alternatives. A notable development is a catalytic system using a tin-substituted microporous silicate (Sn-Beta zeolite) with a borate salt to catalyze the selective epimerization of aldoses. mit.edu This system achieves yields comparable to biological catalysts and operates through an unusual 1,2 carbon-shift mechanism. mit.edu

ApproachKey Components/MethodAdvantagesReference
BiocatalysisIsomerases, Epimerases, OxidoreductasesHigh specificity, mild reaction conditions. nih.govresearchgate.net
Chemo-enzymatic SynthesisEngineered glycoside-3-oxidaseImproved catalytic activity and operational stability, high yield. rsc.org
Inorganic CatalysisSn-Beta zeolite with borate saltRobust, yields similar to biocatalysts, operates in aqueous media. mit.edu
Electrochemical SynthesisBoron-doped diamond (BDD) electrodesGeneration of multiple rare sugars from D-glucose. researchgate.net

Exploration of Novel Biological Functions and Therapeutic Targets

While L-iduronic acid, the C-5 epimer of D-glucuronic acid, is a well-studied component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate (B86663), the biological roles of D-idose and its furanose form are less understood. wikipedia.orgnih.govnih.gov The conformational flexibility of the idose structure is key to its biological activity, allowing it to interact with a diverse range of proteins. rsc.org

Role in Glycosaminoglycans and Cellular Processes:

L-iduronic acid's presence in GAGs creates a flexible polysaccharide chain that is crucial for interactions with proteins, influencing cellular processes like migration, proliferation, and angiogenesis. nih.govnih.gov It plays a role in the storage of cytokines and growth factors, collagen fibril formation, and the modulation of growth factor receptor activity. nih.gov For example, L-iduronic acid is essential for the anticoagulant function of heparin and is a key component in the binding motif for Fibroblast Growth Factor 2 (FGF2). rsc.org

Therapeutic Potential:

The unique structural properties of idose and its derivatives make them promising candidates for therapeutic development.

Antiviral and Anticancer Agents: Rare sugars, including L-ribose which can be produced using similar catalytic systems, are components of antiviral and anticancer drugs. mit.edu L-iduronic acid-containing GAGs have been shown to inhibit respiratory syncytial virus (RSV) infection in cell cultures. wikipedia.org

Anti-inflammatory and Immunosuppressive Properties: Idose derivatives are being investigated for their potential as anti-inflammatory agents with immunosuppressive properties. mit.edu

Tumor Biology: Research has indicated that the epimerase responsible for iduronic acid formation (DS-epi1) plays a role in tumor cell migration and invasion, suggesting it could be a target for cancer therapy. lu.se

Biological Role/Therapeutic TargetAssociated Molecule/ProcessSignificanceReference
Component of Glycosaminoglycans (GAGs)L-Iduronic acid in Heparin, Dermatan SulfateProvides conformational flexibility for protein binding, influencing anticoagulation and growth factor signaling. wikipedia.orgrsc.org
Cellular RegulationL-Iduronic acidInfluences cell migration, proliferation, differentiation, and angiogenesis. nih.gov
Antiviral ActivityL-Iduronic acid-containing GAGsInhibition of Respiratory Syncytial Virus (RSV) infection. wikipedia.org
Cancer ProgressionDermatan sulfate epimerase 1 (DS-epi1)Modulates tumor cell migration and invasion, presenting a potential therapeutic target. lu.se

Integration of Artificial Intelligence and Machine Learning in Glycoscience Research

The complexity and diversity of carbohydrate structures present significant challenges for research. acs.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate discovery in glycoscience. nih.gov

Predictive Modeling and Data Analysis:

AI and ML models are being developed to predict various aspects of glycan biology from large datasets. nih.gov These data-hungry methods can identify patterns that are impossible for humans to discern. acs.orgnih.gov

Structure and Function Prediction: ML models can predict glycan functions, immunogenicity, and binding specificities to proteins like lectins. nih.govarxiv.org This can help researchers understand the potential roles of rare sugars like β-D-idofuranose.

Retrosynthesis Prediction: AI is being used to design synthetic routes for complex molecules. mit.eduengineering.org.cn Sequence-to-sequence models, similar to those used in language translation, can predict reactants from a target product, streamlining the design of synthetic pathways for idofuranose derivatives. mit.edu Transformer-based models have shown success in predicting even challenging carbohydrate reactions. youtube.com

Data Analysis Platforms: Packages like 'glycowork' in Python are being developed to facilitate glycan-focused machine learning, allowing researchers to train models to classify glycans and analyze predictive motifs with a single line of code. oup.com

Future Applications for β-D-Idofuranose:

The integration of AI and ML offers exciting prospects for β-D-idofuranose research:

Accelerated Synthesis Design: AI can propose novel and efficient green chemistry pathways for the synthesis of β-D-idofuranose. nih.gov

Discovery of Novel Functions: By analyzing large glycomics datasets, ML algorithms could predict potential biological roles and protein interactions for β-D-idofuranose, guiding experimental validation. arxiv.org

Personalized Medicine: In the long term, understanding the role of idose-containing structures in disease could lead to the development of AI-driven diagnostics and personalized therapies.

AI/ML ApplicationSpecific TaskPotential Impact on β-D-Idofuranose ResearchReference
Predictive ModelingGlycan function, immunogenicity, and protein binding prediction.Elucidation of novel biological roles and therapeutic targets. nih.govarxiv.org
RetrosynthesisAutomated design of chemical synthesis routes.Rapid development of efficient and sustainable synthesis pathways. mit.eduengineering.org.cn
Data AnalysisClassification of glycans and identification of predictive motifs.Streamlined analysis of experimental data and hypothesis generation. oup.com
Reaction PredictionPredicting outcomes of complex carbohydrate reactions.Overcoming challenges in synthetic carbohydrate chemistry. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.